

2-Bromo-3-methylthiophene CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-methylthiophene

Cat. No.: B051420

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-methylthiophene**, a key intermediate in organic synthesis. It details its chemical properties, molecular structure, synthesis protocols, and applications in research and development, particularly within the pharmaceutical and materials science sectors.

Core Compound Identification

CAS Number: 14282-76-9[1][2][3][4][5]

Molecular Structure: **2-Bromo-3-methylthiophene** is a halogenated heterocyclic organic compound.[2] Its structure consists of a five-membered aromatic thiophene ring substituted at the 2-position with a bromine atom and at the 3-position with a methyl group.[2] This arrangement confers distinct reactivity and makes it a valuable building block in complex molecular architectures.[2][6]

Image of the molecular structure of 2-Bromo-3-methylthiophene would be placed here in a full document.

Physicochemical and Spectroscopic Data

The quantitative properties of **2-Bromo-3-methylthiophene** are summarized below, providing essential data for experimental design and characterization.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ BrS	[1] [2] [3]
Molecular Weight	177.06 g/mol	[1] [3] [7]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	173-176 °C	[4] [5]
Density	1.572 g/mL at 25 °C	[4] [5]
Refractive Index (n _{20/D})	1.572	[5]
InChI Key	YYJBWYBULYUKMR- UHFFFAOYSA-N	[7] [8]
SMILES String	Cc1ccsc1Br	

Experimental Protocols: Synthesis of 2-Bromo-3-methylthiophene

The regioselective bromination of 3-methylthiophene is the primary route for synthesizing **2-Bromo-3-methylthiophene**. The use of N-Bromosuccinimide (NBS) is a common and effective method.[\[5\]](#)

Protocol 1: Bromination using NBS in Acetic Acid and Chloroform

This protocol describes a common lab-scale synthesis.

Materials:

- 3-methylthiophene
- N-Bromosuccinimide (NBS)

- Chloroform
- Acetic Acid
- 1N Sodium Hydroxide (NaOH) solution
- Magnesium Sulfate (MgSO₄)
- Water

Procedure:

- Prepare a solution by dissolving 98.0 g of 3-methylthiophene in a mixture of 600 mL of chloroform and 600 mL of acetic acid in a suitable reaction vessel.[3]
- While stirring the solution, add 188.0 g of N-Bromosuccinimide portionwise.[3]
- Maintain the reaction temperature below 35°C, using an ice bath to control the exothermic reaction.[3]
- After the addition of NBS is complete, allow the mixture to stir at room temperature for 30 minutes.[3]
- Quench the reaction by adding 1.2 L of water.[3]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 600 mL of water, 600 mL of 1N NaOH solution, and finally with 600 mL of water.[3]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a tan oil.[3]
- Purify the crude product by fractional distillation to obtain **2-Bromo-3-methylthiophene**.[3]

Protocol 2: Bromination using NBS in Acetic Acid

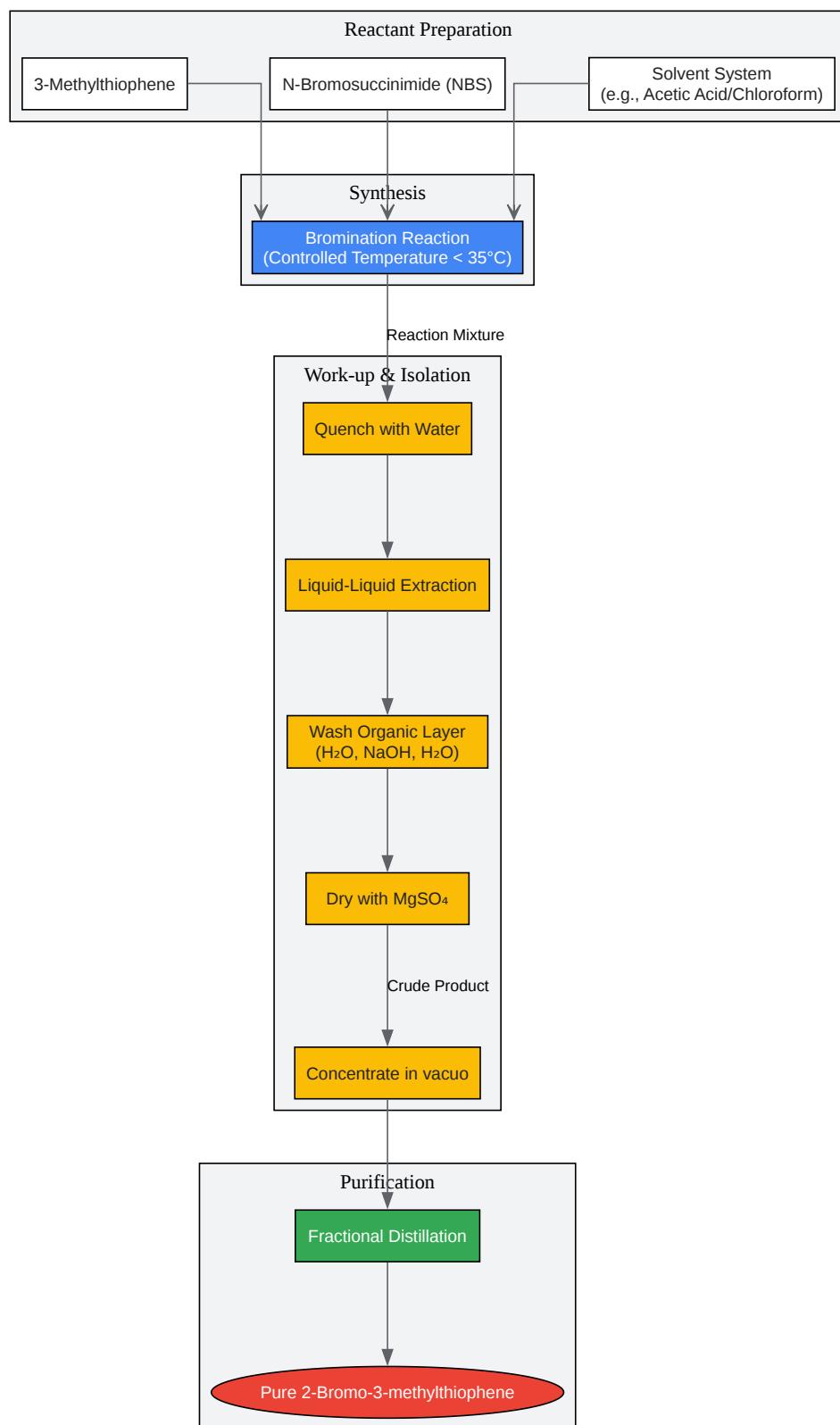
This is an alternative procedure using a different solvent system.

Materials:

- 3-methylthiophene
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Acetic Anhydride
- Sodium Bisulfite
- Ether
- Water

Procedure:

- In a flask, prepare a stirred mixture of 100 mL of glacial acetic acid, 4.0 g of acetic anhydride, and 9.82 g of 3-methylthiophene.[3]
- Add 19.6 g of NBS to the mixture in one portion. An exotherm to approximately 44°C will be observed.[3][5]
- After 20 minutes, pour the reaction mixture onto ice.[3][5]
- Neutralize the mixture with sodium bisulfite and then extract with ether.[3][5]
- Wash the ether layer with water and then concentrate it to yield the product as a tan-colored liquid.[3][5]


Applications in Research and Drug Development

2-Bromo-3-methylthiophene is a versatile building block due to the reactivity of the bromine atom, which allows for a variety of cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds.[6] This makes it a valuable intermediate in several fields.

- Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds, including inhibitors of viruses such as enterovirus, coxsackievirus, and influenza virus.[2][4][5] It is also a precursor for oral α 7 nicotinic receptor agonists.[5]
- Materials Science: The compound serves as a monomer or precursor in the synthesis of advanced conductive polymers, particularly polythiophenes, which are used in organic electronics like OLEDs and OFETs.[5][6][9]
- Chemical Research: Its unique reactivity enables the synthesis of novel compounds and the exploration of new reaction pathways in organic chemistry.[2]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of **2-Bromo-3-methylthiophene** as detailed in the experimental protocols.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromo-3-methylthiophene**.

Safety and Handling

2-Bromo-3-methylthiophene is classified as harmful and requires careful handling in a laboratory setting.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#) It causes skin and serious eye irritation and may cause respiratory irritation.[\[1\]](#) It is also a combustible liquid.[\[10\]](#)
- Precautions: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[\[1\]](#) Use in a well-ventilated area and avoid breathing vapors.[\[1\]](#) Keep away from open flames and hot surfaces.[\[10\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[4\]](#) Keep the container tightly closed.[\[4\]](#) Recommended storage temperature is 2-8°C.

This guide serves as a foundational resource for professionals working with **2-Bromo-3-methylthiophene**, providing the necessary technical data and procedural information for its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-methylthiophene - High purity | EN [georganics.sk]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]
- 4. 2-bromo-3-methylthiophene Cas 14282-76-9-Wanhe Chemical [wanhechemical.com]
- 5. 2-Bromo-3-methylthiophene | 14282-76-9 [chemicalbook.com]
- 6. nbino.com [nbino.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Bromo-3-methylthiophene | SIELC Technologies [sielc.com]
- 9. nbino.com [nbino.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromo-3-methylthiophene CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051420#2-bromo-3-methylthiophene-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com